molecular formula C15H24O B12690177 2,3,4,4a,5,6,7,8-Octahydro-4,4a-dimethyl-6-(1-methylethylidene)-2-naphthol CAS No. 39850-91-4

2,3,4,4a,5,6,7,8-Octahydro-4,4a-dimethyl-6-(1-methylethylidene)-2-naphthol

Cat. No.: B12690177
CAS No.: 39850-91-4
M. Wt: 220.35 g/mol
InChI Key: OKGZNXMPKYHFRT-UHFFFAOYSA-N
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Description

EINECS 254-655-4, also known as Imidazolidinyl urea, is a widely used antimicrobial preservative in cosmetics and personal care products. It is known for its effectiveness against a broad spectrum of bacteria, yeast, and molds, making it a popular choice in the formulation of various products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Imidazolidinyl urea is synthesized through the reaction of allantoin with formaldehyde in the presence of sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of Imidazolidinyl urea involves large-scale reactors where allantoin and formaldehyde are combined under specific conditions. The reaction mixture is then purified through filtration and crystallization processes to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Imidazolidinyl urea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its structure and properties.

    Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazolidinyl derivatives with different functional groups.

Scientific Research Applications

Imidazolidinyl urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a preservative in chemical formulations to prevent microbial contamination.

    Biology: Employed in biological studies to maintain the sterility of samples.

    Medicine: Incorporated in pharmaceutical formulations to extend the shelf life of products.

    Industry: Utilized in the production of cosmetics, personal care products, and other consumer goods.

Mechanism of Action

Imidazolidinyl urea exerts its antimicrobial effects by releasing formaldehyde, which acts as a potent antimicrobial agent. The formaldehyde released disrupts the cellular processes of microorganisms, leading to their death. The compound targets various molecular pathways involved in microbial growth and reproduction.

Comparison with Similar Compounds

Similar Compounds

    Diazolidinyl urea: Another antimicrobial preservative with similar properties.

    DMDM Hydantoin: Releases formaldehyde and is used in similar applications.

    Quaternium-15: A formaldehyde-releasing preservative used in cosmetics.

Uniqueness

Imidazolidinyl urea is unique due to its broad-spectrum antimicrobial activity and its ability to release formaldehyde gradually, providing long-lasting preservation. Its effectiveness in a wide range of pH conditions and compatibility with various formulations make it a versatile preservative.

Properties

CAS No.

39850-91-4

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

4,4a-dimethyl-6-propan-2-ylidene-2,3,4,5,7,8-hexahydronaphthalen-2-ol

InChI

InChI=1S/C15H24O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11,14,16H,5-7,9H2,1-4H3

InChI Key

OKGZNXMPKYHFRT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C=C2C1(CC(=C(C)C)CC2)C)O

Origin of Product

United States

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